3-Bromo-5-(1-methoxypropan-2-yloxy)pyridine
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Overview
Description
3-Bromo-5-(1-methoxypropan-2-yloxy)pyridine is a chemical compound with the molecular formula C9H12BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-methoxypropan-2-yloxy)pyridine typically involves the bromination of 5-(1-methoxypropan-2-yloxy)pyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1-methoxypropan-2-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 3-substituted-5-(1-methoxypropan-2-yloxy)pyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-hydro-5-(1-methoxypropan-2-yloxy)pyridine.
Scientific Research Applications
3-Bromo-5-(1-methoxypropan-2-yloxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1-methoxypropan-2-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methoxypropan-2-yloxy group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(propan-2-yloxy)pyridine
- 3-Bromo-5-(methoxyethoxy)pyridine
- 3-Bromo-5-(ethoxypropan-2-yloxy)pyridine
Uniqueness
3-Bromo-5-(1-methoxypropan-2-yloxy)pyridine is unique due to the presence of the methoxypropan-2-yloxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-bromo-5-(1-methoxypropan-2-yloxy)pyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-7(6-12-2)13-9-3-8(10)4-11-5-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
LYKMZSDWZIEGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC1=CC(=CN=C1)Br |
Origin of Product |
United States |
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